
Phenylbutazone-13C12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylbutazone-13C12 is a labeled variant of phenylbutazone, a nonsteroidal anti-inflammatory drug (NSAID). The “13C12” label indicates that twelve carbon atoms in the phenylbutazone molecule are replaced with the carbon-13 isotope. This isotopic labeling is particularly useful in scientific research for tracking the compound’s metabolic pathways and interactions within biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenylbutazone-13C12 involves the incorporation of carbon-13 labeled phenyl groups into the phenylbutazone structure. The general synthetic route includes the following steps:
Formation of Carbon-13 Labeled Benzene: Carbon-13 labeled benzene is synthesized from carbon-13 labeled acetylene and hydrogen.
Synthesis of Carbon-13 Labeled Phenylhydrazine: The labeled benzene undergoes nitration, reduction, and diazotization to form carbon-13 labeled phenylhydrazine.
Formation of this compound: The labeled phenylhydrazine reacts with butylmalonic acid in the presence of acetic anhydride to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the labeled compound. The use of specialized equipment and techniques, such as isotope separation and purification, is essential to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Types of Reactions: Phenylbutazone-13C12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated metabolites.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products:
Oxidation Products: Hydroxylated phenylbutazone derivatives.
Reduction Products: Dihydro-phenylbutazone derivatives.
Substitution Products: Phenylbutazone derivatives with substituted phenyl rings.
Applications De Recherche Scientifique
Phenylbutazone-13C12 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to track the distribution and breakdown of phenylbutazone in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of phenylbutazone.
Industry: Applied in the development of new NSAIDs and in quality control processes to ensure the purity and efficacy of pharmaceutical products
Mécanisme D'action
Phenylbutazone-13C12 exerts its effects by inhibiting the enzyme prostaglandin H synthase (PHS), also known as cyclooxygenase (COX). This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The labeled compound allows researchers to study the detailed interactions and pathways involved in this inhibition, providing insights into the molecular targets and mechanisms of action .
Comparaison Avec Des Composés Similaires
Phenylbutazone-13C12 can be compared with other NSAIDs and labeled compounds:
Phenylbutazone: The non-labeled version, used widely as an anti-inflammatory agent.
Ibuprofen-13C6: Another labeled NSAID, used for similar research purposes.
Diclofenac-13C6: A labeled variant of diclofenac, used in pharmacokinetic studies.
Uniqueness: this compound is unique due to its specific isotopic labeling, which provides a distinct advantage in tracing and studying the compound’s behavior in complex biological systems. This makes it a valuable tool in both fundamental research and applied sciences .
Propriétés
Numéro CAS |
1325559-13-4 |
|---|---|
Formule moléculaire |
C19H20N2O2 |
Poids moléculaire |
320.29 g/mol |
Nom IUPAC |
4-butyl-1,2-di((1,2,3,4,5,6-13C6)cyclohexatrienyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,15+1,16+1 |
Clé InChI |
VYMDGNCVAMGZFE-ZDLJAUBWSA-N |
SMILES isomérique |
CCCCC1C(=O)N(N(C1=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13CH]2)[13C]3=[13CH][13CH]=[13CH][13CH]=[13CH]3 |
SMILES canonique |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


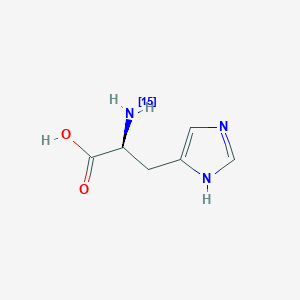

![N-(4-methoxyphenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12057034.png)

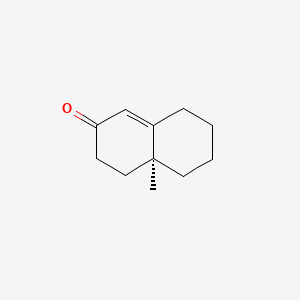
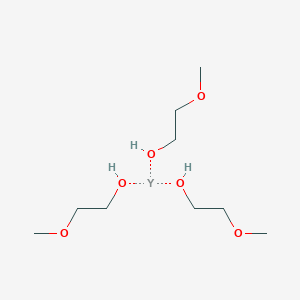
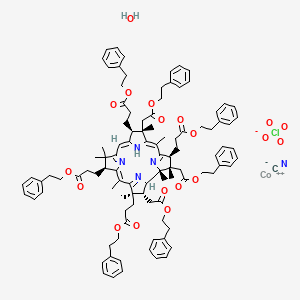
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(tricyclohexylphosphoranyl)methylidene]ruthenium(II) tetrafluoroborate](/img/structure/B12057050.png)

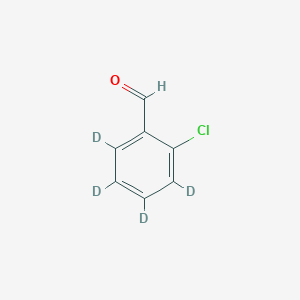
![3-(1,3-benzodioxol-5-yl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12057069.png)

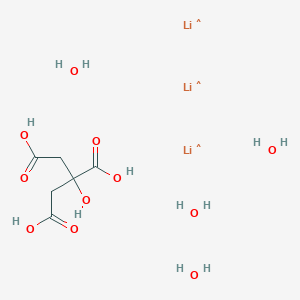
![N-(4-chlorophenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12057083.png)
